molecular formula C13H14N2O8 B14444427 (2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate CAS No. 79427-05-7

(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate

Cat. No.: B14444427
CAS No.: 79427-05-7
M. Wt: 326.26 g/mol
InChI Key: RHXFZZLJNVEORX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and is characterized by the presence of both an ester and a nitro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with an appropriate alcohol. One common method is to react 3,5-dinitrobenzoic acid with 4-ethoxy-4-oxobutan-2-ol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding ester .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields while adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Ethoxy-4-oxobutan-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Properties

CAS No.

79427-05-7

Molecular Formula

C13H14N2O8

Molecular Weight

326.26 g/mol

IUPAC Name

[(2S)-4-ethoxy-4-oxobutan-2-yl] 3,5-dinitrobenzoate

InChI

InChI=1S/C13H14N2O8/c1-3-22-12(16)4-8(2)23-13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h5-8H,3-4H2,1-2H3/t8-/m0/s1

InChI Key

RHXFZZLJNVEORX-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.